molecular formula C13H7Cl3O B1349991 3,3',5'-Trichlorobenzophenone CAS No. 844884-95-3

3,3',5'-Trichlorobenzophenone

Cat. No.: B1349991
CAS No.: 844884-95-3
M. Wt: 285.5 g/mol
InChI Key: XAUIVVKXAFICGX-UHFFFAOYSA-N
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Description

3,3’,5’-Trichlorobenzophenone is a chemical compound belonging to the family of benzophenones. It is characterized by the presence of three chlorine atoms attached to the benzophenone structure. This compound is a white crystalline solid and is widely used in various industrial applications, including the production of plastics, polymers, and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5’-Trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the production of 3,3’,5’-Trichlorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3,3’,5’-Trichlorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted benzophenones with various functional groups.

    Reduction Reactions: Products include benzophenone alcohols.

    Oxidation Reactions: Products include benzophenone carboxylic acids

Scientific Research Applications

3,3’,5’-Trichlorobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions and protein-ligand interactions.

    Medicine: The compound is investigated for its potential use in developing pharmaceuticals, particularly in the treatment of certain diseases.

    Industry: It is utilized in the production of high-performance materials, including polymers and resins

Mechanism of Action

The mechanism of action of 3,3’,5’-Trichlorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    1,3,5-Trichlorobenzene: An organochlorine compound with three chlorine atoms attached to a benzene ring. It is used in the production of dyes and pesticides.

    2-Hydroxy-3,5,4’-trichlorobenzophenone: A derivative of benzophenone with hydroxyl and chlorine substituents, used in UV-absorbing applications.

Uniqueness: 3,3’,5’-Trichlorobenzophenone is unique due to its specific substitution pattern and its versatile reactivity. This makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(3-chlorophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUIVVKXAFICGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375292
Record name 3,3',5'-Trichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844884-95-3
Record name (3-Chlorophenyl)(3,5-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844884-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',5'-Trichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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